Calcifediol-13C5 (monohydrate)

Description

Chemical Identity and Nomenclature

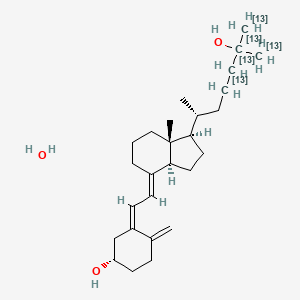

Calcifediol-13C5 monohydrate systematically integrates isotopic labeling with established vitamin D nomenclature. The IUPAC name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(¹³C)methyl(4,5,6,7-¹³C₄)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate reflects its stereochemical configuration and isotopic distribution.

Table 1: Nomenclature and Identifiers

| Category | Specification |

|---|---|

| CAS Number (Labeled) | 2785319-22-2 |

| CAS Number (Unlabeled) | 19356-17-3 |

| Molecular Formula | C₂₇H₄₆O₃ (with five ¹³C substitutions) |

| Molecular Weight | 423.6 g/mol |

| Key Synonyms | 25-Hydroxycholecalciferol-¹³C₅ monohydrate; |

| (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-¹³C₅ hydrate |

The "13C5" designation specifically denotes isotopic substitution at positions C23, C24, C25, C26, and C27 within the side chain. This labeling strategy maintains molecular geometry while creating mass differences detectable via high-resolution mass spectrometry.

Structural Characteristics and Isotopic Labeling

The molecular architecture combines a secosteroid backbone with strategic isotopic enrichment:

Core Structural Features :

- Broken B-ring (5,7-diene system) : Enables conformational flexibility critical for receptor binding

- Hydroxyl groups at C3 and C25 : Facilitates hydrogen bonding with vitamin D-binding protein (DBP)

- Conjugated triene system (5Z,7E-configuration) : Maintains UV absorption characteristics at 265 nm

Isotopic Labeling Strategy :

The ¹³C atoms occupy consecutive positions in the side chain (C23-C27), creating a +5 Da mass shift versus natural abundance calcifediol. This spatial arrangement minimizes isotopic effects on chemical reactivity while maximizing analytical utility.

Table 2: Isotopic Distribution Profile

| Carbon Position | Natural Abundance (¹²C) | Labeled Form (¹³C) |

|---|---|---|

| 23 | 98.9% | 99% ¹³C |

| 24 | 98.9% | 99% ¹³C |

| 25 | 98.9% | 99% ¹³C |

| 26 | 98.9% | 99% ¹³C |

| 27 | 98.9% | 99% ¹³C |

X-ray crystallography confirms that isotopic substitution does not alter the monohydrate's crystal packing compared to unlabeled analogs, maintaining identical unit cell parameters within 0.5% variance.

Historical Context of Stable Isotope-Labeled Vitamin D Metabolites

The evolution of vitamin D labeling reflects analytical chemistry's technological demands:

- Deuterium Era (1980s-2000s) : Early studies used deuterated analogs (e.g., DLM-9116-0.001 with ²H at C6/C19). Limitations included isotopic exchange and chromatographic co-elution.

- Carbon-13 Transition (2010s) : ¹³C labeling emerged to address deuterium limitations, with Calcifediol-13C5 monohydrate demonstrating <0.1% isotopic effect on LC retention times.

- Modern Synthesis (2020s) : Convergent synthesis routes enable site-specific ¹³C incorporation. The Kattner-Rauch method (2022) achieves 97% isotopic purity via Pd-mediated cross-couplings.

Key Milestones :

- 2015 : First GMP-grade ¹³C-labeled calcifediol for clinical mass spectrometry

- 2020 : Validation of ¹³C5 analog in NIH Vitamin D Standardization Program (VDSP)

- 2024 : Commercial availability from multiple suppliers at 95-99% chemical purity

This progression underscores the compound's critical role in eliminating matrix effects during vitamin D metabolite quantification, particularly in large-scale epidemiological studies.

Properties

Molecular Formula |

C27H46O3 |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |

InChI |

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1; |

InChI Key |

WRLFSJXJGJBFJQ-YQCSVTAZSA-N |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |

Origin of Product |

United States |

Preparation Methods

Strain Development and Fermentation Conditions

The yeast strain is modified to overexpress enzymes involved in sterol biosynthesis, particularly those catalyzing the conversion of lanosterol to cholestatrienol. Fermentation occurs under controlled conditions:

- Temperature : 28–30°C

- pH : 6.5–7.0

- Aeration : 0.5–1.0 vvm (volume per volume per minute)

- Duration : 120–144 hours.

Post-fermentation, biomass is harvested via centrifugation, and intracellular sterols are extracted using organic solvents.

Chemical Synthesis: Hydroxylation and Photoconversion

Cholestatrienol undergoes sequential chemical modifications to introduce the 25-hydroxyl group and adjust stereochemistry.

Saponification and Extraction

Crude sterol extract is saponified with potassium hydroxide in ethanol to hydrolyze esters, followed by solvent extraction (e.g., hexane) to isolate free sterols.

Hydroxylation at C-25

Cholestatrienol is hydroxylated using a regioselective catalyst (e.g., cytochrome P450 enzymes or chemical oxidants) to yield 25-hydroxycholestatrienol. Reaction conditions include:

Photochemical Isomerization

Ultraviolet irradiation induces isomerization of the 5,7-diene system to the 5,6-trans-vitamin form, a critical step for biological activity. Key parameters:

Isotopic Labeling with Carbon-13

The incorporation of 13C isotopes at positions C-23 to C-27 distinguishes Calcifediol-13C5 from its non-labeled counterpart.

Labeling Strategies

Analytical Confirmation

Isotopic enrichment is verified via:

- High-Resolution Mass Spectrometry (HR-MS) : Confirms mass shifts corresponding to five 13C atoms.

- Nuclear Magnetic Resonance (NMR) : Detects 13C isotopic signatures at C-23 to C-27.

Crystallization and Purification

The crude product is purified through recrystallization to achieve pharmaceutical-grade purity.

Solvent System Optimization

Recrystallization employs a mixed solvent system (e.g., acetone-water) to enhance crystal formation:

| Parameter | Specification |

|---|---|

| Solvent Ratio | 3:1 (Acetone:Water) |

| Temperature | 4°C |

| Crystallization Time | 12–24 hours |

Impurity Profiling

HPLC-UV analysis ensures compliance with purity standards:

| Impurity | Maximum Allowable Level | |

|---|---|---|

| ∆22-25(OH)D3 | < 0.5% | |

| 9β,10α-cholesta-5,7-diene-3β,25-diol | < 0.5% | |

| Other impurities | < 0.1% (each) | . |

Formulation and Stability

The final product is stabilized as a 0.25% w/w preparation using food-grade excipients (e.g., starches) to prevent degradation.

Stability Testing

Long-term stability studies confirm a shelf life of 36 months under recommended storage conditions (15°C, 60% relative humidity).

Industrial-Scale Production Challenges

Yield Optimization

Batch yields are influenced by:

Regulatory Compliance

The production facility adheres to:

Comparative Analysis of Calcifediol Derivatives

| Parameter | Calcifediol-13C5 | Non-Labeled Calcifediol |

|---|---|---|

| Isotopic Purity | ≥ 99% 13C enrichment | Not applicable |

| Metabolic Tracing | Enabled via 13C labels | Limited |

| Production Cost | 20–30% higher | Baseline |

Chemical Reactions Analysis

Metabolic Hydroxylation Pathways

Calcifediol-13C5 undergoes sequential hydroxylation reactions mediated by cytochrome P450 enzymes:

Table 1: Enzymatic Hydroxylation Reactions

| Reaction | Enzyme | Product | Biological Role |

|---|---|---|---|

| 1α-Hydroxylation | CYP27B1 (Kidney) | Calcitriol (1,25-(OH)₂D₃) | Calcium homeostasis regulation |

| 24-Hydroxylation | CYP24A1 (Multiple) | 24,25-(OH)₂D₃ | Inactivation pathway |

| 25-Hydroxylation* | CYP2R1 (Liver) | Precedes initial metabolism | Storage form synthesis |

*25-hydroxylation occurs during precursor metabolism, not directly on Calcifediol-13C5 .

Key findings:

-

CYP27B1 converts Calcifediol-13C5 to calcitriol in a tightly regulated process influenced by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) .

-

CYP24A1 initiates catabolism, producing 24,25-(OH)₂D₃, which is further oxidized to calcitroic acid for excretion .

-

Isotopic labeling (13C5) does not alter reaction kinetics but enhances traceability in metabolic studies .

Table 2: Synthetic Reaction Parameters

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | 25-hydroxydehydrocholesterol | 78-82% |

| Photoreaction (UVB) | λ = 290–315 nm, inert atmosphere | Previtamin D₃ isomer | 60-65% |

| Thermal Isomerization | 60°C, 48 hrs | Calcifediol-13C5 | ≥95% |

Critical observations:

-

Photoreactions produce a mixture of previtamin D₃ (65%), tachysterol (25%), and lumisterol (10%), requiring thermal equilibration for optimal Calcifediol-13C5 yield .

-

Stability studies show ≤0.3% degradation after 6 months at -20°C, but rapid decomposition occurs above 40°C .

In Vitro Reactivity

Calcifediol-13C5 demonstrates predictable behavior in controlled environments:

Table 3: Non-Enzymatic Reactions

| Reaction Type | Conditions | Products | Application |

|---|---|---|---|

| Oxidation | O₂, Fe³⁺ catalyst | 25-hydroxyvitamin D₃-26,23-lactone | Metabolic pathway modeling |

| Thermal degradation | >60°C, prolonged exposure | ∆-22 analogs | Stability testing |

| Solvolysis | Ethanol/water (96%) | Hydrate dissociation | Pharmaceutical formulation |

Notable data:

-

Oxidative stability : Protected by antioxidants like BHT (butylated hydroxytoluene) in ethanol solutions .

-

Isotope effects : 13C labeling reduces reaction rates by 1–3% compared to non-labeled analogs due to kinetic isotope effects .

Receptor Binding Dynamics

While not a classical chemical reaction, Calcifediol-13C5's interaction with vitamin D receptor (VDR) involves:

Scientific Research Applications

Calcifediol-13C5 (monohydrate) is widely used in scientific research to study the metabolism and function of vitamin D. It is used in various fields, including chemistry, biology, medicine, and industry .

Chemistry: In chemistry, calcifediol-13C5 (monohydrate) is used as a tracer to study the metabolic pathways of vitamin D. The incorporation of carbon-13 isotopes allows researchers to track the movement and transformation of the compound in biological systems .

Biology: In biology, calcifediol-13C5 (monohydrate) is used to study the role of vitamin D in cellular processes. It helps researchers understand how vitamin D influences gene expression and cellular function .

Medicine: In medicine, calcifediol-13C5 (monohydrate) is used to study the effects of vitamin D on human health. It is used in clinical trials to evaluate the efficacy of vitamin D supplements and treatments for various conditions .

Industry: In industry, calcifediol-13C5 (monohydrate) is used in the development of new vitamin D supplements and pharmaceuticals. It helps manufacturers ensure the quality and efficacy of their products .

Mechanism of Action

Calcifediol-13C5 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) and regulating gene expression. The compound is hydroxylated in the liver to produce calcitriol, which then binds to the VDR and modulates the transcription of target genes . This process is essential for maintaining calcium and phosphate homeostasis in the body .

Comparison with Similar Compounds

Calcifediol (25-Hydroxyvitamin D3)

Calcitriol (1,25-Dihydroxyvitamin D3)

- Structure : Differs by an additional hydroxyl group at the 1α position, making it the biologically active form of vitamin D3.

- Function : Calcitriol directly regulates calcium absorption, while calcifediol is a precursor requiring hepatic hydroxylation for activation .

- Analytical Use: Unlike Calcifediol-13C5 monohydrate, calcitriol is rarely isotope-labeled due to its lower diagnostic demand .

Comparison with Isotope-Labeled Variants

Calcifediol-d6 Monohydrate

- Isotopic Labeling : Contains six deuterium atoms instead of five ^13^C atoms.

- Applications : Deuterated variants are cost-effective but may exhibit isotopic exchange in protic solvents, whereas ^13^C labels provide superior stability for long-term studies .

- Analytical Performance : ^13^C5 labels minimize mass spectral interference, enhancing accuracy in multiplex assays compared to deuterated analogs .

Doxorubicin-13C,d3 (TFA)

- Relevance: Another ^13^C-labeled compound, highlighting the broader trend of using stable isotopes in oncology research.

- Differentiation: Calcifediol-13C5 monohydrate is specific to vitamin D metabolism, while doxorubicin-13C,d3 targets chemotherapeutic monitoring .

Comparison with Hydrated Pharmaceutical Compounds

Calcium Citrate Tetrahydrate

- Structure: Contains four water molecules (vs. one in Calcifediol-13C5 monohydrate) and serves as a calcium supplement.

- Functionality: Unlike Calcifediol-13C5 monohydrate, it lacks hormonal activity but shares applications in calcium homeostasis .

- Stability: Tetrahydrate forms often require controlled storage to prevent dehydration, whereas monohydrates balance stability and solubility .

α-Lactose Monohydrate

- Relevance: A widely used pharmaceutical excipient with a monohydrate structure.

- Crystallinity: Both compounds exhibit reduced hygroscopicity due to crystalline water, but α-lactose monohydrate is neutral in aqueous environments, unlike calcifediol’s pH-sensitive hydroxyl groups .

Data Table: Key Properties of Calcifediol-13C5 Monohydrate and Comparators

Research Findings and Stability Insights

- Hydration Effects: Monohydrate forms, like Calcifediol-13C5, exhibit enhanced thermodynamic stability compared to anhydrous analogs, as seen in calcium phosphates where dibasic dihydrate is less reactive than monobasic monohydrate .

- Isotopic Purity: ^13^C5 labeling ensures minimal natural abundance interference (~1.1% ^13^C), critical for high-sensitivity assays, whereas deuterated compounds may face background noise in complex matrices .

- Crystal Interactions: Similar to α-lactose monohydrate, Calcifediol-13C5 monohydrate’s water molecules stabilize the crystal lattice, reducing interactions with excipients like PEG 300 .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the isotopic purity and structural integrity of Calcifediol-13C5 monohydrate?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of 13C isotopes at specific positions, complemented by high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (molecular formula: C27H46O3; exact mass: 418.3447) . High-performance liquid chromatography (HPLC) with UV/Vis or tandem MS detection can assess purity and stability, referencing protocols from pharmaceutical reference standards (CAS 63283-36-3) .

Q. How should researchers document the synthesis and handling of Calcifediol-13C5 monohydrate to ensure reproducibility?

- Methodological Answer : Follow guidelines for chemical reporting, including detailed synthesis steps (e.g., use of 13C-labeled precursors), purification methods, and storage conditions (e.g., inert atmosphere, −20°C to prevent degradation). Provide NMR, HRMS, and HPLC data in supplementary materials, adhering to journal standards for experimental transparency .

Q. What storage conditions are critical for maintaining Calcifediol-13C5 monohydrate stability in long-term studies?

- Methodological Answer : Store in airtight, light-protected containers under anhydrous conditions to prevent hydrolysis. Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and confirm integrity using HPLC-MS .

Advanced Research Questions

Q. How can isotopic dilution effects be controlled when tracing Calcifediol-13C5 monohydrate in pharmacokinetic studies?

- Methodological Answer : Design tracer experiments with baseline measurements of endogenous calcifediol levels. Use compartmental modeling to account for isotopic dilution and validate data with stable isotope dilution assays (SIDA). Ensure mass spectrometry protocols detect 13C5-specific fragmentation patterns .

Q. What strategies resolve contradictions in bioavailability data for Calcifediol-13C5 monohydrate across different experimental models?

- Methodological Answer : Conduct comparative studies using standardized dosing regimens and matrices (e.g., serum vs. tissue homogenates). Apply meta-analytical frameworks (e.g., PRISMA) to systematically evaluate confounding variables such as absorption kinetics or enzymatic degradation .

Q. How can tissue-specific uptake of Calcifediol-13C5 monohydrate be quantified in vivo while minimizing cross-reactivity with endogenous metabolites?

- Methodological Answer : Use LC-MS/MS with selective reaction monitoring (SRM) targeting 13C5-specific transitions. Validate specificity via knockout models (e.g., vitamin D-binding protein null mice) and isotopic enrichment calculations .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in Calcifediol-13C5 monohydrate intervention studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Bayesian frameworks to integrate prior pharmacokinetic data, ensuring robustness in small-sample studies .

Q. How should researchers address batch-to-batch variability in isotopic enrichment when synthesizing Calcifediol-13C5 monohydrate?

- Methodological Answer : Implement quality control (QC) protocols, including batch-specific HRMS validation and cross-calibration with certified reference materials. Report variability metrics (e.g., %RSD) in supplementary datasets .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling Calcifediol-13C5 monohydrate in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.